(2,2-Diethoxycyclobutyl)methanol
Overview
Description
(2,2-Diethoxycyclobutyl)methanol is an organic compound with the molecular formula C9H18O3 It is characterized by a cyclobutane ring substituted with two ethoxy groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxycyclobutyl)methanol typically involves the cyclization of suitable precursors followed by the introduction of ethoxy groups. One common method includes the reaction of cyclobutanone with ethanol in the presence of an acid catalyst to form the diethoxy derivative. This is followed by reduction using a suitable reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxycyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of ethoxy groups.
Major Products:
Oxidation: Formation of (2,2-Diethoxycyclobutyl)aldehyde or (2,2-Diethoxycyclobutyl)carboxylic acid.
Reduction: Formation of more saturated alcohol derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2,2-Diethoxycyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diethoxycyclobutyl)methanol involves its interaction with various molecular targets. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The ethoxy groups may also play a role in modulating the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
Cyclobutanemethanol: Similar structure but lacks the ethoxy groups.
2,2-Dimethoxycyclobutylmethanol: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness: (2,2-Diethoxycyclobutyl)methanol is unique due to the presence of both ethoxy groups and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,2-diethoxycyclobutyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-11-9(12-4-2)6-5-8(9)7-10/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVIWZYTWVMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1CO)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725091 | |
Record name | (2,2-Diethoxycyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23153-61-9 | |
Record name | (2,2-Diethoxycyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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